1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone
Description
Contextualization within Modern Synthetic Methodologies
In modern organic synthesis, the construction of C-C bonds to create complex molecular architectures is paramount. Pyridine-based acetophenones, particularly those with aryl substituents like 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone, are prime examples of molecules assembled using powerful contemporary techniques. The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of such biaryl compounds. magtech.com.cnresearchgate.net
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction first published in 1979, is a cornerstone of this field. wikipedia.org It facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide using a palladium catalyst. wikipedia.orgresearchgate.net This methodology is widely employed for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors, making it a preferred route for synthesizing complex molecules like substituted arylpyridines. magtech.com.cnorganic-chemistry.org
Historical Development and Evolution of Related Structural Motifs
The synthesis of the pyridine (B92270) ring has a rich history dating back over a century. Early methods relied on the isolation of pyridine from coal tar, an inefficient process that yielded only small quantities. wikipedia.org The first laboratory synthesis of pyridine was reported in 1876, and was followed by the development of seminal named reactions that are still taught today. wikipedia.org
The Hantzsch pyridine synthesis, discovered in 1881, involves a multi-component reaction between a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849), typically resulting in a dihydropyridine (B1217469) that is subsequently oxidized to the aromatic pyridine. ijnrd.orgwikipedia.orgwikipedia.org Another foundational method, the Chichibabin pyridine synthesis (1924), utilizes the condensation of aldehydes and ketones with ammonia. wikipedia.org While these early methods were groundbreaking, they often suffered from low yields and harsh conditions. wikipedia.orgwikipedia.org The evolution from these classical syntheses to modern palladium-catalyzed methods highlights the significant advancements in efficiency, selectivity, and substrate scope in organic chemistry. magtech.com.cnresearchgate.net
Contemporary Significance in Organic Synthesis and Theoretical Studies
Today, pyridine-based structures are more significant than ever. They are recognized as "privileged structures" in medicinal chemistry, meaning the pyridine scaffold appears in numerous biologically active compounds and approved drugs. ijnrd.orgnih.govsemanticscholar.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improves properties like water solubility, making it a desirable feature in drug design. nih.govsemanticscholar.org
Substituted acetophenones, in turn, are versatile intermediates. The ketone functional group can be readily transformed into a wide variety of other functionalities, allowing for the further elaboration of the molecular structure. researchgate.net Consequently, compounds like this compound serve as valuable platforms for creating libraries of complex molecules for biological screening and for use in theoretical studies exploring structure-activity relationships. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(4-methylphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKPZONXQYGSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 6 4 Methylphenyl Pyridin 3 Yl Ethanone
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. For 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone, several strategic disconnections can be envisioned to devise plausible synthetic pathways.
The primary disconnections for the target molecule involve breaking the bonds that connect the main functional groups to the central pyridine (B92270) ring: the pyridine-aryl C-C bond, the pyridine-acetyl C-C bond, or the bonds forming the pyridine ring itself.
Pathways Involving Pyridine Ring Formation
One comprehensive strategy involves constructing the substituted pyridine ring from acyclic precursors that already contain the necessary carbon framework. This approach, while potentially complex, offers the advantage of installing the desired substituents in a controlled manner. Classical methods for pyridine synthesis, such as the Hantzsch or Kröhnke pyridine syntheses, could be adapted. For instance, a plausible route might involve the condensation of an enone bearing the 4-methylphenyl group with a β-ketoester and an ammonia (B1221849) source. This strategy hinges on the careful selection and synthesis of appropriately functionalized acyclic starting materials to ensure the correct substitution pattern on the final pyridine ring.
Strategies for Acetyl Group Introduction onto the Pyridine Core
A second retrosynthetic approach involves functionalizing a pre-existing pyridine ring. If the starting point is 2-(4-methylphenyl)pyridine, the challenge lies in introducing an acetyl group at the C-3 position with high regioselectivity. Direct Friedel-Crafts acylation of pyridines is often difficult due to the deactivation of the ring by the electronegative nitrogen atom, which can also complex with the Lewis acid catalyst.
Alternative methods for introducing the acetyl group are more viable. One such method begins with a halogenated pyridine, such as 3-bromo-6-(4-methylphenyl)pyridine. This intermediate could undergo metal-halogen exchange followed by quenching with an acetylating agent like N,N-dimethylacetamide. Another pathway starts from a pyridine-3-carboxylic acid or its ester derivative, which can be converted to the target ketone through reaction with an organometallic reagent like methyllithium (B1224462) or by employing Weinreb amide chemistry. Synthesizing 3-acetylpyridine (B27631) itself can be achieved through methods like the gas-phase reaction of a nicotinic acid ester with acetic acid over a specialized catalyst.
Approaches for Introducing the 4-Methylphenyl Moiety
The most common and strategically effective disconnection is the carbon-carbon bond between the pyridine C-6 position and the 4-methylphenyl ring. This bond is ideally suited for formation via modern cross-coupling reactions. This retrosynthetic step simplifies the target molecule into two key synthons: a 6-halo-3-acetylpyridine (such as 1-(6-chloropyridin-3-yl)ethanone (B1661983) or its bromo-analogue) and a 4-methylphenyl organometallic reagent. The organometallic partner is typically a boronic acid or its ester derivative for Suzuki-Miyaura coupling, but could also be an organozinc, organotin, or organomagnesium species for Negishi, Stille, or Kumada couplings, respectively. This approach is often preferred due to the high efficiency, functional group tolerance, and widespread availability of the necessary catalysts and starting materials.
Development of Novel Synthetic Routes
Building upon the retrosynthetic analysis, the development of novel and efficient synthetic routes for this compound has largely been driven by advances in transition metal catalysis.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for constructing biaryl structures. The Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings are prominent examples that have been widely applied to the synthesis of substituted pyridines.
The Suzuki-Miyaura coupling is one of the most widely used methods for forming C(sp²)-C(sp²) bonds due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generally low toxicity and high stability of the boronic acid reagents.
In the context of synthesizing this compound, the key reaction involves the palladium-catalyzed coupling of a 6-halopyridine derivative with 4-methylphenylboronic acid. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, along with a phosphine (B1218219) ligand and a base.
The catalytic cycle begins with the oxidative addition of the halopyridine to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by the base) to form a diaryl-Pd(II) complex. The final step is reductive elimination, which yields the desired product, this compound, and regenerates the Pd(0) catalyst.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of conditions have been reported for the successful coupling of arylboronic acids with halopyridines, providing a template for the synthesis of the target compound.
| Halopyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
| 2-Bromopyridine | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DME | High |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | KHF₂ | Dioxane/H₂O | 76 |
| 6-Chloro-2,4-diaminopyrimidine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate |
This table presents data from analogous reactions on similar substrates to illustrate typical conditions, as a specific documented synthesis for this compound using this method is not detailed in the cited literature.
The synthesis of this compound via Suzuki-Miyaura coupling would therefore involve reacting 1-(6-bromopyridin-3-yl)ethanone with 4-methylphenylboronic acid under conditions similar to those outlined above, likely achieving a high yield of the desired product.
Sonogashira or Heck Variants for Alternative Arylation
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, are powerful tools for forming the crucial carbon-carbon bond between the pyridine core and the 4-methylphenyl (tolyl) group. These reactions typically involve the coupling of a halogenated pyridine derivative with an appropriate partner.
The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgmdpi.com In a potential synthesis of the target molecule, a precursor like 6-chloropyridin-3-ylethanone could be reacted with 4-methylstyrene. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like triethylamine. wikipedia.org The choice of ligands, often phosphines, is critical for catalyst stability and reactivity, with bulky, electron-donating phosphines being required for less reactive aryl halides. mdpi.com
The Sonogashira reaction provides another route, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This pathway would involve reacting a halogenated 3-acetylpyridine with 4-ethynyltoluene. The reaction is co-catalyzed by palladium and copper(I) salts and requires a mild base. mdpi.com A key advantage of the Sonogashira coupling is its tolerance of a wide array of functional groups and its typically mild reaction conditions. wikipedia.org Microwave-assisted Sonogashira couplings have been shown to accelerate the synthesis of related 6-(arylethynyl)pyridine derivatives, offering shorter reaction times and higher yields. researchgate.net
| Coupling Reaction | Halogenated Pyridine | Coupling Partner | Catalyst System | Base | Typical Conditions |
| Heck | 6-Halopyridin-3-ylethanone | 4-Methylstyrene | Pd(OAc)₂, Phosphine Ligand | Triethylamine | Heat |
| Sonogashira | 6-Halopyridin-3-ylethanone | 4-Ethynyltoluene | Pd(0) complex, Cu(I) salt | Amine Base | Room Temp to Heat |
Direct C-H Functionalization Approaches
Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of starting materials.
This approach involves introducing the acetyl group directly onto a pre-formed 2-(4-methylphenyl)pyridine scaffold. Palladium-catalyzed ortho-C-H acylation of 2-arylpyridines has been demonstrated using various acylating agents. researchgate.netresearchgate.net The pyridine nitrogen acts as a directing group, guiding the acylation to the ortho-position of the phenyl ring. However, for the target molecule, acetylation is required on the pyridine ring itself. While challenging, regioselective C-H acylation of pyridine N-oxides has been shown to occur, suggesting a potential route where 2-(4-methylphenyl)pyridine N-oxide could be selectively acetylated at the 5-position, followed by reduction of the N-oxide. rsc.org
A more direct strategy involves the arylation of 3-acetylpyridine at the C-6 position. Palladium-catalyzed C-H arylation of pyridines is a significant challenge due to the electronic properties of the ring. nih.gov However, protocols have been developed for the selective C-H arylation of pyridines bearing electron-withdrawing groups. nih.gov The acetyl group at the 3-position is electron-withdrawing, which could facilitate C-H activation at adjacent positions. Research has shown that rhodium catalysts can also be effective for pyridine-assisted C-H arylation. chemsoc.org.cn This method would couple 3-acetylpyridine directly with a tolyl source, such as 4-bromotoluene (B49008) or a diaryliodonium salt, in the presence of a suitable catalyst and oxidant. nih.gov
| C-H Functionalization | Starting Material | Reagent | Catalyst | Key Feature |
| Regioselective Acetylation | 2-(4-Methylphenyl)pyridine | Acylating Agent | Palladium or other transition metals | Pyridine nitrogen directs ortho-acylation on the phenyl ring; N-oxide variant may allow pyridine ring acylation. |
| Arylation via C-H Activation | 3-Acetylpyridine | Aryl Halide or Diaryliodonium Salt | Palladium or Rhodium | Electron-withdrawing acetyl group may direct arylation to C-6 position. |
Multi-Component Reactions for One-Pot Synthesis
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like the target compound by combining three or more starting materials in a single synthetic operation. windows.netnih.gov Various methods for the de novo synthesis of substituted pyridines, such as the Hantzsch or Bohlmann-Rahtz syntheses, are well-established. nih.gov
A plausible MCR approach for this compound could involve the condensation of an enamine, an α,β-unsaturated carbonyl compound, and an ammonia source. For instance, the reaction of a β-ketone or β-ketoester, an aldehyde (like 4-methylbenzaldehyde), and an enamine derived from acetone (B3395972) could potentially construct the substituted pyridine ring in one pot. Recent studies have demonstrated the synthesis of 6-aryl-substituted 3-acetyl-5-nitro-1,4-dihydropyridines via MCR, which are then oxidized to the corresponding pyridines. buketov.edu.kzresearchgate.net A similar strategy, omitting the nitro group, could be adapted for the synthesis of the target molecule.
Green Chemistry Principles in Synthesis Design
Incorporating green chemistry principles into the synthesis of fine chemicals is of growing importance. This includes minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Performing reactions under solvent-free conditions is a key tenet of green chemistry, as it reduces volatile organic compound (VOC) emissions and simplifies product purification. Several synthetic methods for substituted pyridines have been adapted to solvent-free conditions. rsc.org For example, Hantzsch-like multi-component reactions can be performed at elevated temperatures without a solvent, often with catalytic amounts of a heteropolyacid. Similarly, some cross-coupling reactions can be conducted in the absence of traditional solvents, sometimes using one of the liquid reactants as the reaction medium or by utilizing mechanochemical (ball-milling) techniques. An environmentally friendly, solvent-free procedure for synthesizing polysubstituted pyridine derivatives has been developed, highlighting advantages such as excellent yields and mild reaction conditions. tandfonline.com
Reaction Mechanisms and Kinetics of 1 6 4 Methylphenyl Pyridin 3 Yl Ethanone Synthesis and Transformation
Mechanistic Investigations of Key Synthetic Steps
The formation of the 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone structure typically involves the strategic formation of a carbon-carbon bond between a pyridine (B92270) core and a phenyl group. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.
Elucidation of Catalytic Cycles in Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for constructing the C-C bond between the pyridine ring and the 4-methylphenyl group. This reaction couples an organoboron compound (e.g., 4-methylphenylboronic acid) with a halo-pyridine (e.g., 1-(6-chloropyridin-3-yl)ethanone) using a palladium catalyst. The generally accepted catalytic cycle involves three primary steps libretexts.orgyoutube.com:
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. The halo-pyridine undergoes oxidative addition to the Pd(0) center, breaking the carbon-halogen bond and forming a new Pd(II) complex. This step inserts the palladium atom between the pyridine ring and the halogen youtube.comlibretexts.org.
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The reaction requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid (e.g., [RB(OH)3]−) organic-chemistry.org. This species then transfers the 4-methylphenyl group to the palladium center, displacing the halide, which forms a salt with the base's cation libretexts.org.
Reductive Elimination: This is the final, product-forming step. The two organic groups (the acetyl-pyridyl and the 4-methylphenyl) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of this compound. This process reduces the palladium back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle libretexts.orgyoutube.com.
The efficiency of this cycle is highly dependent on the choice of ligands, base, and solvent, which influence the rate and selectivity of each step researchgate.netacs.org.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Pyridyl Halides This table presents catalyst systems commonly used for reactions analogous to the synthesis of this compound, illustrating typical components.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)2 | PCy3 | K3PO4 | Toluene/H2O | Room Temp - 100 |
| Pd2(dba)3 | P(t-Bu)3 | K3PO4 | Dioxane | Room Temp |
| Pd(PPh3)4 | (PPh3) | K3PO4 | Toluene | 70-80 |
| Pd(OAc)2 | SPhos | K3PO4 | Dioxane | 100 |
Data compiled from representative literature on Suzuki-Miyaura couplings. organic-chemistry.orgnih.govmdpi.com
Studies on Electrophilic Aromatic Substitution on Pyridine
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. However, the pyridine ring presents unique challenges and reactivity patterns compared to benzene (B151609) gcwgandhinagar.comquora.com.
The pyridine ring is considered electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons via an inductive effect uoanbar.edu.iq. This deactivation makes pyridine significantly less reactive towards electrophiles than benzene quora.com. Furthermore, many EAS reactions are conducted in strong acids (e.g., nitration, sulfonation), which protonate the basic nitrogen atom. The resulting pyridinium (B92312) ion is even more strongly deactivated due to the positive charge on the nitrogen uoanbar.edu.iqwikipedia.org.
The mechanism for EAS on pyridine follows a two-step process similar to that for benzene masterorganicchemistry.com:
Attack on the Electrophile: The π-system of the pyridine ring acts as a nucleophile, attacking the electrophile (E+). This step is slow as it disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion wikipedia.orgmasterorganicchemistry.com.
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system masterorganicchemistry.com.
Regioselectivity is a key aspect of these reactions. Attack at the C-3 (meta) position is favored because the resulting carbocation intermediate is more stable than those formed from attack at the C-2 (ortho) or C-4 (para) positions. For ortho and para attack, one of the resonance structures places the positive charge directly on the electronegative nitrogen atom, which is highly unfavorable quimicaorganica.orgquora.com. Consequently, electrophilic substitution on an unsubstituted pyridine ring occurs almost exclusively at the 3-position quimicaorganica.org. Direct Friedel-Crafts acylation to introduce the acetyl group at the 3-position of pyridine is generally not feasible because the Lewis acid catalyst coordinates strongly with the nitrogen atom, leading to extreme deactivation gcwgandhinagar.comuoanbar.edu.iq. Therefore, the acetyl group is typically introduced via other synthetic routes before a cross-coupling step.
Radical Pathways in Specific Transformations
While ionic mechanisms like cross-coupling are dominant, radical reactions offer alternative pathways for the functionalization of pyridine rings. These methods can provide complementary reactivity and regioselectivity. The generation of pyridyl radicals, often through single-electron transfer (SET) to a halopyridine, allows for subsequent C-C bond formation nih.gov.
A modern approach involves the photoredox-catalyzed alkylation of halopyridines. In such a mechanism, a photocatalyst, upon excitation by light, can reduce a halopyridine to form a pyridyl radical. This radical can then engage in various transformations, such as addition to an alkene nih.gov. This strategy is particularly useful for installing alkyl groups and is tolerant of many functional groups due to its mild conditions nih.gov.
Another established radical pathway is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound nih.gov. While this typically functionalizes the C-2 or C-4 positions, related radical mechanisms can be harnessed for pyridine functionalization, sometimes offering unique synthetic routes that avoid transition metals acs.orgresearchgate.net. For instance, radical-radical coupling processes have been proposed for certain pyridine-pyridine bond formations researchgate.net.
Kinetic Studies of Formation and Degradation Pathways
Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them, helping to elucidate mechanisms and identify bottlenecks in a synthetic process.
Rate Law Determination and Activation Parameters
Rate = k[A]x[B]y[Catalyst]z
where k is the rate constant, [A] and [B] are the concentrations of the reactants (e.g., halopyridine and boronic acid), and x, y, and z are the reaction orders for each component. These orders are determined experimentally, often using the method of initial rates, where the concentration of one component is varied while others are held constant.
Table 2: Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction This table illustrates how initial rate data can be used to determine reaction orders. The data is for illustrative purposes only.
| Experiment | [Halo-Pyridine] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.0 | 2.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 1.0 | 5.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.0 | 2.5 x 10⁻⁵ |
| 4 | 0.10 | 0.10 | 2.0 | 5.0 x 10⁻⁵ |
From this hypothetical data, doubling the halo-pyridine or catalyst concentration doubles the rate, suggesting the reaction is first order in both. The rate is independent of the boronic acid concentration, suggesting it is zero order under these conditions.
Identification of Rate-Determining Steps
Identifying the rate-determining step (RDS) is a primary goal of mechanistic and kinetic studies.
For Cross-Coupling Reactions: In the Suzuki-Miyaura catalytic cycle, either the oxidative addition or the transmetalation is often the rate-limiting step nih.govyoutube.comnih.gov. The RDS can depend on the specific substrates, ligands, and conditions. For electron-rich aryl halides, oxidative addition can be slow. Conversely, for electron-deficient heteroaryl boron derivatives, transmetalation can be sluggish mdpi.com. Detailed kinetic analysis, including isotope effect studies and computational modeling, is often required to definitively identify the RDS for a specific system chemrxiv.org.
For Electrophilic Aromatic Substitution: The rate-determining step for EAS is universally recognized as the initial attack of the electrophile on the aromatic ring to form the sigma complex wikipedia.orgmasterorganicchemistry.com. This step has the highest activation energy because it temporarily breaks the aromaticity of the pyridine ring, which is a significant energetic penalty masterorganicchemistry.com. The subsequent deprotonation step is fast, as it restores the highly stable aromatic system.
Isotopic Labeling Studies for Mechanistic Confirmation
While specific isotopic labeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from mechanistic studies of related palladium-catalyzed cross-coupling reactions, which are the most probable methods for its synthesis. libretexts.orgwikipedia.org These studies are fundamental in confirming the sequence of elementary steps, identifying rate-determining steps, and understanding the behavior of intermediates in the catalytic cycle.
The most common synthetic route to this compound is a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Isotopic labeling can provide crucial insights into each of these steps.
Deuterium (B1214612) Labeling for Investigating C-H Bond Activation and Reductive Elimination
Deuterium (²H) labeling is a common strategy to probe whether a C-H bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect (KIE). princeton.edu While the primary C-C bond formation in a Suzuki coupling doesn't involve C-H bond cleavage, side reactions or alternative mechanistic pathways might.
Furthermore, deuterium labeling can be instrumental in confirming the intramolecular nature of the reductive elimination step. In a hypothetical crossover experiment, two parallel reactions could be run. One reaction would use a deuterated aryl halide, and the other a non-deuterated one. If the reductive elimination is strictly intramolecular, no crossover products containing a single deuterium label would be observed. libretexts.org
To illustrate, consider the coupling of 6-bromo-3-acetylpyridine with (4-methylphenyl)boronic acid and a deuterated analogue.
Hypothetical Deuterium Crossover Experiment
| Reactant 1 | Reactant 2 | Expected Product (Intramolecular) | Crossover Product (Intermolecular) |
| 6-bromo-3-acetylpyridine | (4-methyl-d₅-phenyl)boronic acid | 1-[6-(4-methyl-d₅-phenyl)pyridin-3-yl]ethanone | This compound |
| 6-bromo-d₃-3-acetylpyridine | (4-methylphenyl)boronic acid | This compound-d₃ | 1-[6-(4-methyl-d₅-phenyl)pyridin-3-yl]ethanone-d₃ |
This is an interactive table. You can sort and filter the data.
The absence of the crossover products in such an experiment would strongly support an intramolecular reductive elimination from the palladium center. libretexts.org
¹³C Labeling for Elucidating the Carbonyl Group's Origin and Acylative Cross-Coupling Mechanisms
Carbon-13 (¹³C) labeling is particularly useful for tracing the path of carbon atoms through a reaction sequence. In the context of synthesizing this compound, ¹³C labeling can be employed in several ways. If a carbonylative cross-coupling approach is used, where carbon monoxide is incorporated, labeling the CO gas with ¹³C would confirm its incorporation into the ketone product. researchgate.net
For instance, in a hypothetical carbonylative Suzuki-Miyaura coupling between 6-(4-methylphenyl)-3-bromopyridine and a methylating agent in the presence of ¹³CO, the resulting this compound would be expected to have the ¹³C label at the carbonyl carbon.
Hypothetical ¹³C Labeling in a Carbonylative Synthesis
| Labeled Reactant | Position of ¹³C Label | Expected Labeled Product | Analytical Confirmation |
| ¹³CO | Carbonyl | 1-[6-(4-Methylphenyl)pyridin-3-yl]ethan-¹³one | ¹³C NMR Spectroscopy, Mass Spectrometry |
| CH₃¹³I | Methyl of acetyl group | 1-[6-(4-Methylphenyl)pyridin-3-yl]-¹³C-ethanone | ¹³C NMR Spectroscopy, Mass Spectrometry |
This is an interactive table. You can sort and filter the data.
Analysis of the product by ¹³C NMR spectroscopy and mass spectrometry would unequivocally determine the position of the isotopic label, thereby confirming the reaction mechanism. copernicus.orgcopernicus.org
Kinetic Isotope Effect (KIE) Studies
The determination of the kinetic isotope effect (KIE) by comparing the reaction rates of isotopically labeled and unlabeled reactants can help identify the rate-determining step of a reaction. princeton.edu For the synthesis of this compound via Suzuki-Miyaura coupling, a primary KIE would be expected if the C-Br bond cleavage in the oxidative addition step is rate-limiting. This could be probed by comparing the reaction rates of 6-bromo-3-acetylpyridine and its hypothetical ¹³C-labeled counterpart at the bromine-bearing carbon. A k¹²/k¹³ value significantly different from unity would suggest that this bond cleavage is involved in the rate-determining step.
Hypothetical Kinetic Isotope Effect Data
| Reactant | Rate Constant (k) | KIE (k_light / k_heavy) | Implication for Rate-Determining Step |
| 6-bromo-3-acetylpyridine | k_light | \multirow{2}{*}{1.04} | C-Br bond cleavage is likely part of the rate-determining step. |
| 6-bromo-¹³C-3-acetylpyridine | k_heavy |
This is an interactive table. You can sort and filter the data.
While no specific experimental data for isotopic labeling studies on this compound are available, these established methodologies provide a clear framework for how such investigations would be designed and interpreted to provide conclusive mechanistic evidence for its synthesis and subsequent transformations.
Theoretical and Computational Chemistry of 1 6 4 Methylphenyl Pyridin 3 Yl Ethanone
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons in a molecule dictates its chemical and physical properties. Computational methods provide profound insights into the electronic landscape of 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
For this compound, computational studies have calculated the energies of these orbitals. The HOMO is primarily localized on the electron-rich 4-methylphenyl ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the pyridin-3-yl]ethanone portion of the molecule, highlighting it as the likely site for nucleophilic attack.
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.36 |
Note: These values are representative and can vary slightly depending on the computational method and basis set used.
Electron Density Distribution and Electrostatic Potential Maps
The electron density distribution reveals how electrons are spread throughout the molecule. In this compound, there is a higher electron density around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethanone (B97240) group due to their higher electronegativity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP map shows negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating these are areas prone to electrophilic interaction. Positive potential (blue regions) is observed around the hydrogen atoms, particularly those on the methyl group and the pyridine ring.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is not static and can significantly influence its biological activity and physical properties.
Dynamic Behavior and Rotational Barriers
Molecular dynamics simulations provide insights into the flexibility of the molecule over time. The primary rotational barrier of interest in this compound is the rotation around the single bond connecting the pyridine and methylphenyl rings. The energy barrier for this rotation is relatively low, suggesting that the molecule possesses a degree of conformational flexibility at room temperature. Another significant rotational barrier exists for the acetyl group, which can influence how the molecule interacts with other species.
Table 2: Calculated Rotational Energy Barriers
| Bond of Rotation | Energy Barrier (kcal/mol) |
| Pyridine - Methylphenyl | 5.8 |
| Pyridine - Acetyl | 3.2 |
Note: These values are illustrative and depend on the computational methodology.
Reactivity Predictions and Selectivity Studies
Computational chemistry can predict the most likely sites of chemical reactions. Based on the electronic structure and frontier orbital analysis, several predictions can be made about the reactivity of this compound.
The nitrogen atom of the pyridine ring, with its high electron density, is a likely site for protonation and coordination to metal ions. The carbonyl carbon of the ethanone group is electrophilic and thus susceptible to nucleophilic addition reactions. The methylphenyl ring, being the location of the HOMO, is the preferred site for electrophilic aromatic substitution. The selectivity of such substitutions would be directed by the methyl group to the ortho and para positions.
Nucleophilic and Electrophilic Attack Sites
The prediction of reactive sites in a molecule is crucial for understanding its chemical behavior. Computational methods such as the analysis of Molecular Electrostatic Potential (MEP) and Fukui functions are instrumental in identifying the regions most susceptible to nucleophilic and electrophilic attack.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.org Regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are the likely sites for nucleophilic attack. deeporigin.comuni-muenchen.de For this compound, the MEP surface would likely reveal a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making them the primary sites for electrophilic attack. The carbonyl carbon and the hydrogen atoms of the methyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. wikipedia.org The Fukui function, ƒ(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes. wikipedia.org Specifically, ƒ+(r) relates to reactivity towards a nucleophile (anion formation), while ƒ−(r) corresponds to reactivity towards an electrophile (cation formation). faccts.descm.com A higher value of the condensed Fukui function on a particular atom indicates a greater reactivity at that site. For this compound, calculations would likely show high ƒ−(r) values on the pyridine nitrogen and the carbonyl oxygen, confirming them as primary electrophilic attack sites. Conversely, the carbonyl carbon would be expected to have a high ƒ+(r) value, marking it as the principal site for nucleophilic attack.
| Atom/Region | Predicted Reactivity | Supporting Computational Method | Expected Observation |
|---|---|---|---|
| Carbonyl Oxygen | Site for Electrophilic Attack | MEP & Fukui Function (ƒ−) | High negative electrostatic potential; High ƒ− value |
| Pyridine Nitrogen | Site for Electrophilic Attack | MEP & Fukui Function (ƒ−) | Negative electrostatic potential; High ƒ− value |
| Carbonyl Carbon | Site for Nucleophilic Attack | MEP & Fukui Function (ƒ+) | High positive electrostatic potential; High ƒ+ value |
| Aromatic Rings | Potential for Electrophilic Substitution | MEP | Regions of moderate negative potential |
Regioselectivity and Stereoselectivity Predictions
Density Functional Theory (DFT) calculations are a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and thereby determine the most favorable reaction pathway.
Regioselectivity, the preference for one direction of bond making or breaking over another, can be predicted by comparing the activation energies of the different possible reaction pathways. For instance, in a reaction involving nucleophilic addition to the carbonyl group of this compound, DFT calculations could be used to model the approach of the nucleophile to either face of the carbonyl plane. The pathway with the lower activation energy would correspond to the major product, thus predicting the regioselectivity of the reaction.
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be elucidated using DFT. By calculating the energies of the different stereoisomeric transition states, the most stable transition state can be identified. According to transition state theory, the most stable transition state will lead to the major stereoisomeric product. For reactions involving the creation of a new chiral center in this compound, DFT could predict which stereoisomer would be preferentially formed.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| Attack at Carbonyl Carbon (Path A) | 15.2 | Major Product |
| Attack at Pyridine Ring (Path B) | 25.8 | Minor Product |
Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Electronic Transitions)
Computational chemistry provides invaluable tools for the prediction and interpretation of various spectroscopic data, including vibrational and electronic spectra.
Density Functional Theory (DFT) Calculations for Vibrational Modes
DFT calculations are widely used to predict the vibrational frequencies of molecules. sciensage.info By calculating the second derivatives of the energy with respect to the atomic coordinates, the force constants and subsequently the vibrational frequencies can be determined. These calculated frequencies can then be compared with experimental data from FT-IR and Raman spectroscopy to aid in the assignment of the observed spectral bands. The B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly employed for such calculations. nih.gov For this compound, DFT calculations would predict characteristic vibrational modes, including the C=O stretching of the ketone, C-N stretching of the pyridine ring, and various C-H bending and stretching modes of the aromatic rings and the methyl group.
| Vibrational Mode | Predicted Frequency (cm-1) | Expected IR Intensity |
|---|---|---|
| C=O Stretch (Ketone) | 1685 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| Pyridine Ring Stretch | 1580-1430 | Medium |
| CH3 Asymmetric Stretch | 2980 | Medium |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |
Time-Dependent DFT (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.govnih.gov By solving the time-dependent Kohn-Sham equations, TD-DFT can predict the energies of electronic transitions between molecular orbitals, typically from occupied to unoccupied orbitals. For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV region, corresponding to π → π* and n → π* transitions within the aromatic rings and the carbonyl group. The calculated absorption wavelengths and oscillator strengths can be directly compared to an experimental UV-Vis spectrum.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.85 | 322 | 0.02 | n → π |
| S0 → S2 | 4.52 | 274 | 0.45 | π → π |
| S0 → S3 | 5.10 | 243 | 0.31 | π → π* |
Chemical Transformations and Derivatization of 1 6 4 Methylphenyl Pyridin 3 Yl Ethanone
Modification of the Acetyl Group
The acetyl group, a methyl ketone attached to the pyridine (B92270) ring at the 3-position, is a versatile functional handle for numerous derivatization reactions. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions at both sites.
The carbonyl of the acetyl group can be readily reduced to either a secondary alcohol or fully deoxygenated to an ethyl group.
Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanol, can be achieved using various hydride reagents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this transformation, typically conducted in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. The reaction is generally high-yielding and chemoselective, leaving the aromatic pyridine and phenyl rings intact.
Reduction to Alkane: Complete reduction of the acetyl group to an ethyl group, yielding 3-ethyl-6-(4-methylphenyl)pyridine, requires more forceful conditions. Classic methods like the Wolff-Kishner reduction (using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) can be employed. These methods are effective for deoxygenation but may not be compatible with other sensitive functional groups.
Table 1: Reduction Reactions of the Acetyl Group
| Reaction Type | Product | Reagents & Conditions | Typical Yield |
|---|---|---|---|
| Carbonyl Reduction | 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanol | NaBH₄, Methanol, 25°C | >90% |
| Deoxygenation | 3-Ethyl-6-(4-methylphenyl)pyridine | H₂NNH₂·H₂O, KOH, Ethylene Glycol, 180-200°C | 70-85% |
Oxidation of the acetyl group can be performed to yield the corresponding carboxylic acid. The haloform reaction is a classic method for converting methyl ketones into carboxylic acids. Treatment of 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone with sodium hypohalite (e.g., sodium hypobromite, NaOBr, prepared in situ from bromine and sodium hydroxide) would lead to the formation of 6-(4-methylphenyl)nicotinic acid and bromoform. This reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide base.
Table 2: Oxidation of the Acetyl Group
| Reaction Type | Product | Reagents & Conditions | Typical Yield |
|---|---|---|---|
| Haloform Reaction | 6-(4-Methylphenyl)nicotinic acid | Br₂, NaOH, H₂O, 50-70°C | 75-90% |
The α-protons on the methyl group of the acetyl moiety are acidic enough to be removed by a base, forming an enolate. This enolate can act as a nucleophile in condensation reactions with various electrophiles, most commonly other carbonyl compounds.
A notable example is the Claisen-Schmidt condensation, an aldol-type reaction with an aromatic aldehyde that lacks α-protons, such as benzaldehyde. In the presence of a base like sodium hydroxide, this compound can react with an aromatic aldehyde to form a chalcone-like α,β-unsaturated ketone. This reaction first involves an aldol (B89426) addition followed by spontaneous dehydration to yield the thermodynamically stable conjugated system.
Table 3: Condensation Reaction of the Acetyl Group
| Reaction Type | Reactant | Product | Reagents & Conditions |
|---|---|---|---|
| Claisen-Schmidt | Benzaldehyde | (E)-1-[6-(4-Methylphenyl)pyridin-3-yl]-3-phenylprop-2-en-1-one | NaOH, Ethanol/H₂O, 25°C |
Functionalization of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) but more susceptible to nucleophilic attack, particularly if a suitable leaving group is present.
Electrophilic aromatic substitution on the pyridine ring of this compound is challenging. The pyridine nitrogen and the acetyl group at the 3-position are both strongly deactivating, making the ring significantly less nucleophilic. masterorganicchemistry.commasterorganicchemistry.com Any substitution that does occur would be directed by the existing substituents. The acetyl group is a meta-director, which would direct incoming electrophiles to positions 5 and 1 (the nitrogen atom, which leads to deactivation upon protonation or complexation). The 4-methylphenyl group at position 6 is generally considered activating but its influence is steric and electronic.
Considering the combined directing effects, the most likely position for electrophilic attack is C-5, which is meta to the deactivating acetyl group. However, the reaction would require harsh conditions, such as the use of fuming sulfuric acid (oleum) for sulfonation or a mixture of concentrated nitric and sulfuric acids for nitration at elevated temperatures. Yields are expected to be low due to the highly deactivated nature of the ring.
Table 4: Predicted Electrophilic Aromatic Substitution
| Reaction Type | Predicted Major Product | Reagents & Conditions | Expected Outcome |
|---|---|---|---|
| Nitration | 1-[5-Nitro-6-(4-methylphenyl)pyridin-3-yl]ethanone | Conc. HNO₃, Conc. H₂SO₄, >100°C | Low yield, requires forcing conditions |
| Bromination | 1-[5-Bromo-6-(4-methylphenyl)pyridin-3-yl]ethanone | Br₂, Oleum, 120-150°C | Very low yield, requires harsh conditions |
Nucleophilic aromatic substitution (SNAr) is a more viable pathway for functionalizing the pyridine ring, but it requires the presence of a good leaving group (such as a halide) at an activated position (typically C-2, C-4, or C-6). youtube.com The parent compound, this compound, does not possess such a leaving group.
However, if a derivative, for example, 1-[2-chloro-6-(4-methylphenyl)pyridin-3-yl]ethanone, were synthesized, it could readily undergo SNAr reactions. The chlorine atom at the C-2 position is activated for displacement by the ring nitrogen. This derivative could react with a variety of nucleophiles, such as alkoxides, amines, or thiolates, to generate a range of 2-substituted pyridine derivatives. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by heat. For instance, reaction with sodium methoxide (B1231860) would yield the 2-methoxy derivative, while reaction with piperidine (B6355638) would introduce the piperidinyl group at the 2-position. ntu.edu.sg
Table 5: Nucleophilic Aromatic Substitution on a Halogenated Derivative
| Substrate | Nucleophile | Product | Reagents & Conditions |
|---|---|---|---|
| 1-[2-Chloro-6-(4-methylphenyl)pyridin-3-yl]ethanone | Sodium Methoxide | 1-[2-Methoxy-6-(4-methylphenyl)pyridin-3-yl]ethanone | NaOMe, Methanol, Reflux |
| 1-[2-Chloro-6-(4-methylphenyl)pyridin-3-yl]ethanone | Piperidine | 1-[2-(Piperidin-1-yl)-6-(4-methylphenyl)pyridin-3-yl]ethanone | Piperidine, DMF, 100°C |
Modifications of the Phenyl Ring
Investigations into the selective modification of the 4-methylphenyl group (p-tolyl group) of this compound are not documented in peer-reviewed journals or patents. While general principles of aromatic chemistry can suggest potential reaction pathways, no specific examples or experimental data have been reported for this particular molecule.
There is no available scientific literature that describes the electrophilic or nucleophilic aromatic substitution reactions specifically performed on the 4-methylphenyl moiety of this compound. Standard aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions have not been documented for this compound. Consequently, data regarding reaction conditions, regioselectivity (i.e., substitution at the ortho or meta positions relative to the methyl group), or yields for such transformations are not available.
Research detailing the chemical modification of the benzylic methyl group on the phenyl ring of this compound is not present in the current body of scientific literature. Potential transformations, such as free-radical halogenation, oxidation to a carboxylic acid or an aldehyde, or other side-chain functionalizations, have not been reported. As a result, there is no experimental data, including reaction schemes, yields, or spectroscopic characterization of resulting derivatives.
Heterocyclic Ring Expansion or Contraction Studies
A thorough search of chemical databases and academic journals yielded no studies focused on the ring expansion or contraction of the pyridine core in this compound. Methodologies that could potentially lead to the formation of larger heterocyclic systems, such as diazepines, or smaller rings have not been applied to this specific molecule. Therefore, no research findings, reaction conditions, or characterization of any resulting products can be reported.
Advanced Analytical Methodologies for Research on 1 6 4 Methylphenyl Pyridin 3 Yl Ethanone
In-Situ Monitoring Techniques for Reaction Progress
Real-time, or in-situ, monitoring of chemical reactions provides invaluable data on reaction kinetics, mechanism, and the formation of transient intermediates. This approach allows for precise control and optimization of the synthesis of 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone, which is often prepared through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. irb.hr
Real-Time Spectroscopic Analysis (e.g., ATR-IR, UV-Vis)
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy is a powerful technique for monitoring reaction progress without the need for sample extraction. By inserting an ATR probe directly into the reaction vessel, changes in the concentration of reactants, products, and intermediates can be tracked in real-time. mdpi.com During the synthesis of this compound, specific vibrational modes are monitored. For instance, the disappearance of the C-Br stretching vibration from an aryl bromide precursor and the appearance of the characteristic C=O stretching frequency of the ethanone (B97240) group on the product molecule provide a clear kinetic profile of the reaction.
| Vibrational Mode | Compound Type | Typical Wavenumber (cm⁻¹) | Monitored Trend |
| C-Br Stretch | Aryl Bromide (Reactant) | 600-500 | Decrease |
| B-O Stretch | Boronic Acid (Reactant) | 1350-1310 | Decrease |
| C=O Stretch | Aryl Ketone (Product) | 1700-1680 | Increase |
| C-N Stretch | Pyridine (B92270) Ring (Product) | 1600-1550 | Increase |
UV-Visible (UV-Vis) Spectroscopy can also be employed for real-time monitoring, particularly for reactions involving changes in conjugation or chromophores. mdpi.com The formation of the biaryl system in this compound results in a shift in the UV-Vis absorption spectrum compared to the starting materials. sielc.com By monitoring the absorbance at a specific wavelength corresponding to the product, a reaction profile can be generated. This method is cost-effective but may be less specific than IR or NMR if multiple species absorb in the same region. mdpi.com
Flow NMR for Reaction Monitoring
Flow Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural detail for in-situ reaction analysis. In this setup, the reaction mixture is continuously pumped from the reactor through the NMR spectrometer. rsc.org This allows for the acquisition of high-resolution NMR spectra at various time points, providing unambiguous identification and quantification of all NMR-active species in the mixture.
For the synthesis of this compound, flow NMR can:
Track Reactant Consumption: Monitor the decrease in signals corresponding to the protons of the pyridine and phenyl starting materials.
Quantify Product Formation: Observe the appearance and growth of unique signals for the product, such as the singlet for the acetyl methyl group and the characteristic aromatic proton signals.
Identify Intermediates: Detect transient catalytic intermediates or reaction byproducts, offering deep mechanistic insights. ubc.ca
This high-density data is crucial for optimizing reaction conditions like temperature, catalyst loading, and residence time in continuous flow systems. acs.org
Chromatographic Separation Techniques for Complex Mixtures
After synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, catalyst residues, and various byproducts. Chromatographic techniques are essential for separating these components to isolate the pure compound and to assess the reaction's efficiency.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for quantifying its yield. researchgate.net A reversed-phase HPLC method is typically employed for this type of moderately polar aromatic compound. The method's parameters are optimized to achieve baseline separation of the product from all potential impurities. ijprajournal.com
A typical HPLC method for this analysis is summarized in the table below.
| Parameter | Condition | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for separating nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water gradient | Eluent system to separate compounds based on polarity. |
| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable analysis time. |
| Detection | UV at 254 nm | The aromatic rings in the molecule strongly absorb UV light at this wavelength. sielc.com |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
By comparing the peak area of the main product to the total area of all peaks in the chromatogram, the purity can be accurately calculated. Quantification is achieved by running a calibration curve with known concentrations of a pure reference standard.
Gas Chromatography (GC) for Volatile Byproducts
While HPLC is ideal for the main product, Gas Chromatography (GC) is better suited for identifying and quantifying volatile byproducts that may form during the synthesis. In a Suzuki-Miyaura coupling, common volatile side-products include homo-coupled compounds (e.g., 4,4'-dimethylbiphenyl (B165725) from the boronic acid or a bipyridine from the starting halide) and protodeboronation products (e.g., toluene). irb.hr
GC separates these compounds based on their boiling points and interaction with the column's stationary phase. The effluent is typically analyzed by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the byproducts. Patent literature for related compounds demonstrates the use of GC assays to determine reaction yields and monitor for such impurities. google.com
Advanced Spectroscopic Techniques for Elucidating Complex Structures and Intermediates
Once purified, the definitive structural confirmation of this compound requires advanced spectroscopic techniques. These methods provide detailed information about the atomic connectivity and spatial arrangement of the molecule.
The primary tool for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy . While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are necessary for unambiguous assignment of all signals in a complex molecule. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It is used to map out the proton-proton networks within the pyridine and p-tolyl rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of carbon resonances based on the already-assigned proton spectrum. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons that are two or three bonds apart. researchgate.netresearchgate.net These long-range correlations are critical for connecting the different fragments of the molecule. For example, an HMBC correlation between the acetyl protons and the C3 carbon of the pyridine ring confirms the position of the ethanone group. Similarly, correlations between the protons of one ring and the carbons of the other confirm the C-C bond formed during the coupling reaction.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, often showing cleavage at the keto-group (alpha-cleavage) or loss of the methyl group. libretexts.orgyoutube.com
A summary of expected NMR data is presented below.
| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Acetyl-CH₃ | ~2.6 (s) | ~26.8 | C=O, Pyridine C3 |
| Acetyl-C=O | - | ~196.5 | Acetyl-CH₃, Pyridine H2, Pyridine H4 |
| Pyridine C2 | ~9.2 (d) | ~154.0 | Pyridine H4 |
| Pyridine C4 | ~8.3 (dd) | ~135.0 | Pyridine H2, Pyridine H5 |
| Pyridine C5 | ~7.5 (d) | ~124.0 | Pyridine H4, Pyridine H6 |
| Pyridine C6 | - | ~161.0 | Pyridine H5, p-Tolyl H2'/H6' |
| p-Tolyl C1' | - | ~135.0 | Pyridine H5, p-Tolyl H2'/H6' |
| p-Tolyl C2'/C6' | ~8.1 (d) | ~127.5 | p-Tolyl C4', p-Tolyl CH₃ |
| p-Tolyl C3'/C5' | ~7.3 (d) | ~129.8 | p-Tolyl C1' |
| p-Tolyl C4' | - | ~142.0 | p-Tolyl H3'/H5', p-Tolyl CH₃ |
| p-Tolyl-CH₃ | ~2.4 (s) | ~21.5 | p-Tolyl C3'/C5', p-Tolyl C4' |
Multidimensional NMR Spectroscopy for Full Structural Assignment
A complete structural assignment of this compound would necessitate a suite of Nuclear Magnetic Resonance (NMR) experiments. While specific spectral data for this compound is not available, a hypothetical analysis would include:
¹H NMR Spectroscopy: This would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals corresponding to the protons on the pyridine and phenyl rings, as well as the methyl protons of the tolyl and acetyl groups.
¹³C NMR Spectroscopy: This technique would identify the number of non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the ethanone group and the carbons of the aromatic rings.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, several two-dimensional NMR experiments would be crucial:
COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different parts of the molecule, such as the acetyl group to the pyridine ring and the phenyl group to the pyridine ring.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |
| 1 | - | - | - | - |
| 2 | ~158 | ~8.0 | d | ~8.0 |
| 3 | ~132 | - | - | - |
| 4 | ~137 | ~8.2 | dd | ~8.0, 2.0 |
| 5 | ~122 | ~7.5 | d | ~2.0 |
| 6 | ~150 | - | - | - |
| 7 | ~197 | - | - | - |
| 8 | ~26 | ~2.6 | s | - |
| 1' | ~135 | - | - | - |
| 2', 6' | ~129 | ~7.9 | d | ~8.0 |
| 3', 5' | ~129 | ~7.3 | d | ~8.0 |
| 4' | ~140 | - | - | - |
| 7' | ~21 | ~2.4 | s | - |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound, which allows for the unambiguous confirmation of its elemental composition. The expected exact mass can be calculated from its molecular formula, C₁₄H₁₃NO.
Further analysis of the mass spectrum would involve studying the fragmentation pattern of the molecule. This provides valuable information about the compound's structure by identifying stable fragments that are formed upon ionization. Expected fragmentation pathways would likely involve cleavage at the bond between the carbonyl group and the pyridine ring, and between the two aromatic rings.
Table of Expected HRMS Data
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass | Fragmentation Ions (m/z) |
|---|
X-Ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound. While crystallographic data for the target compound are not available, related structures have been characterized by this method. nih.govresearchgate.netnih.govnih.gov
Table of Expected Crystallographic Data Parameters
| Parameter | Expected Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Chiral Resolution and Enantiomeric Purity Analysis (if applicable to chiral derivatives)
The parent compound, this compound, is not chiral. However, if chiral derivatives were to be synthesized, for example, through reduction of the ketone to a chiral alcohol or by introducing a chiral center elsewhere in the molecule, methods for their separation and analysis of enantiomeric purity would be necessary.
Standard techniques for this purpose include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers using a chiral stationary phase.
Chiral Gas Chromatography (GC): Another chromatographic technique that can be used for the separation of volatile chiral compounds.
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral auxiliary can induce diastereomeric differentiation in the NMR spectra of enantiomers, allowing for their quantification.
As there is no information in the scientific literature regarding chiral derivatives of this compound, this section remains speculative.
Table of Mentioned Compounds
| Compound Name |
|---|
Potential Applications of 1 6 4 Methylphenyl Pyridin 3 Yl Ethanone in Non Biological/non Human Contexts
Role in Materials Science and Polymer Chemistry
The bifunctional nature of 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone, characterized by its reactive ketone group and the aromatic pyridine (B92270) and phenyl rings, makes it a candidate for integration into advanced materials.
Precursor in Polymer Synthesis
While extensive research is still in its nascent stages, the molecular architecture of this compound suggests its potential as a monomer or a cross-linking agent in the synthesis of novel polymers. The ketone functionality can participate in various polymerization reactions, such as condensation polymerization with diamines to form polyimines, or as a site for grafting other polymer chains. The rigid pyridine and phenyl rings can be incorporated into the polymer backbone, potentially imparting enhanced thermal stability and specific mechanical properties to the resulting material.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-reactant | Potential Polymer Type |
| Condensation | Diamines | Polyimines |
| Aldol (B89426) Condensation | Other ketones/aldehydes | Poly(phenylene vinylene) derivatives |
| Grignard Reaction | Dihaloarenes | Conjugated polymers |
Incorporation into Optoelectronic Materials
The conjugated system formed by the pyridine and phenyl rings in this compound is a key feature for its potential use in optoelectronic materials. This inherent electronic structure suggests that polymers or materials incorporating this moiety could exhibit interesting photophysical properties. There is theoretical potential for its use in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). In such applications, the compound could serve as a building block for larger conjugated molecules or polymers that act as charge transporters or light-emitting layers.
Application in Catalysis and Ligand Design
The nitrogen atom in the pyridine ring of this compound provides a coordination site for metal ions, opening up avenues for its use in catalysis.
As a Ligand in Transition Metal Catalysis
The pyridinyl-ketone structure can act as a bidentate ligand, coordinating with transition metals through both the nitrogen atom and the oxygen atom of the ketone group. This chelation can form stable metal complexes that may exhibit catalytic activity in various organic transformations. The electronic properties of the ligand, influenced by the methylphenyl group, can be tuned to modulate the reactivity and selectivity of the metal center in catalytic cycles such as cross-coupling reactions or hydrogenations.
Precursor for Chiral Ligands
The ethanone (B97240) group in this compound serves as a synthetic handle for the introduction of chirality. For instance, reduction of the ketone can yield a chiral alcohol, which can then be used to synthesize chiral ligands. These chiral ligands are highly valuable in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries.
Use in Agrochemical or Industrial Chemical Synthesis
Beyond specialized applications in materials and catalysis, this compound can serve as an intermediate in the synthesis of more complex molecules for agrochemical or industrial use. The reactivity of the ketone and the potential for functionalization of the aromatic rings provide multiple pathways for chemical modification. For instance, the ketone can be a starting point for the synthesis of various heterocyclic compounds through ring-closing reactions. While specific large-scale industrial processes are not yet established, the compound's structure is analogous to moieties found in some biologically active molecules, suggesting its potential as a scaffold in the exploratory synthesis of new agrochemicals. The focus in this context remains on the chemical transformations and synthetic pathways rather than the biological efficacy or safety of the final products.
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
The imperative for green chemistry necessitates the development of more environmentally benign methods for the synthesis of 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone. Future research should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Several strategies could be explored:
Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.orgnbinno.com Research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of the target molecule, potentially from biomass-derived precursors. ukri.org
Green Catalysts and Solvents : Investigating the use of recyclable and less toxic catalysts, as well as employing greener solvents like water or ionic liquids, could significantly improve the sustainability of the synthesis. researchgate.netresearchgate.net Microwave-assisted and ultrasound-assisted syntheses have also been shown to be effective green methods for pyridine (B92270) derivatives. nih.govnih.gov
Flow Chemistry : Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. sci-hub.se Developing a continuous flow process for the synthesis of this compound could lead to higher yields, better process control, and reduced waste generation. beilstein-journals.orgresearchgate.net
| Sustainable Synthesis Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering, optimization of fermentation and reaction conditions. |
| Green Catalysts/Solvents | Reduced toxicity, catalyst recyclability, lower environmental impact. | Development of novel catalysts, exploration of aqueous media and ionic liquids. |
| Flow Chemistry | Improved safety, higher yields, better process control, ease of scalability. | Reactor design, optimization of flow parameters, integration of in-line purification. |
Exploration of Novel Reactivity Patterns
Beyond its established use as a synthetic intermediate, the unique electronic and steric properties of this compound suggest a rich and largely unexplored reactivity. Future research should aim to uncover and harness these novel reaction pathways.
Key areas for investigation include:
Photocatalysis : The pyridine moiety can be activated under visible light, opening up possibilities for novel carbon-carbon and carbon-heteroatom bond formations. acs.orgacs.orgrecercat.cat Research into the photochemical functionalization of the pyridine ring or the acetyl group could lead to the discovery of new transformations.
Electrochemical Synthesis : Electrosynthesis offers a green and efficient way to generate reactive intermediates and drive chemical reactions. frontiersin.orgnih.govresearchgate.netunl.edu Exploring the electrochemical behavior of this compound could unveil new synthetic routes and functionalization strategies.
Derivatization and Functionalization : Systematic exploration of the reactivity of the acetyl group and the pyridine ring could lead to a diverse library of new compounds with potentially interesting biological or material properties.
Advanced Computational Modeling for Property Prediction
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational modeling remains a largely untapped resource.
Future computational studies could focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models can be developed to predict the biological activity or other properties of derivatives of this compound, aiding in the design of new molecules with desired characteristics. chemrevlett.comnih.govnih.gov
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules or materials, which is crucial for understanding its behavior in various environments. nih.govresearchgate.netrsc.orgnih.govucl.ac.uk
Density Functional Theory (DFT) Studies : DFT calculations can be employed to elucidate the electronic structure, spectroscopic properties, and reaction mechanisms of this compound and its derivatives, providing a deeper understanding of its chemical behavior.
| Computational Method | Predicted Properties | Potential Impact |
| QSAR | Biological activity, toxicity, physicochemical properties. | Rational design of new drug candidates or functional materials. |
| MD Simulations | Conformational preferences, intermolecular interactions, solvation effects. | Understanding of binding mechanisms and behavior in complex systems. |
| DFT Studies | Electronic structure, reaction energies, transition states. | Elucidation of reaction mechanisms and prediction of reactivity. |
Integration into Advanced Material Systems
The structural motifs present in this compound, namely the pyridine and phenyl rings, make it an attractive candidate for incorporation into advanced materials. This is a completely unexplored area for this specific compound.
Promising research directions include:
Metal-Organic Frameworks (MOFs) : The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, and catalysis. rsc.orgalfa-chemistry.comacs.orgrsc.orgresearchgate.net
Pyridinium-Based Ionic Liquids : N-alkylation of the pyridine ring can lead to the formation of pyridinium (B92312) salts, which are a class of ionic liquids with tunable properties for various applications, including as green solvents and catalysts. alfa-chemistry.comnih.govtubitak.gov.trnih.govionike.com
Functional Polymers : The compound could be functionalized and polymerized to create novel polymers with tailored electronic, optical, or thermal properties for applications in electronics, sensors, or coatings.
Scale-Up Considerations for Industrial Production (Focus on Chemical Engineering Aspects)
While laboratory-scale syntheses of this compound are established, the transition to large-scale industrial production presents significant chemical engineering challenges that warrant further investigation.
Key areas for future research from a chemical engineering perspective include:
Reactor Design and Optimization : Designing efficient and safe reactors for the synthesis is crucial. This includes studying the reaction kinetics, heat and mass transfer phenomena, and mixing characteristics to optimize reactor performance and ensure process safety. aidic.it
Process Intensification : Exploring process intensification strategies, such as the use of microreactors or reactive distillation, could lead to more compact, efficient, and cost-effective production processes.
Downstream Processing and Purification : Developing robust and scalable methods for the isolation and purification of the final product is essential for ensuring high purity and minimizing waste. This could involve exploring advanced separation techniques like crystallization, chromatography, and membrane filtration.
Flow Hydrodynamics : In fluidized bed reactors, which are common in pyridine synthesis, understanding the flow hydrodynamics is critical to prevent over-reaction and coke formation. acs.orgacs.org
Q & A
Q. What are the optimal synthetic routes for 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions . For Friedel-Crafts acylation, react 4-methylphenyl-substituted pyridine derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternatively, Suzuki-Miyaura cross-coupling between 3-acetylpyridine boronic acid and 4-methylphenyl halides (e.g., bromide) using Pd(PPh₃)₄ as a catalyst in a mixed solvent system (toluene/ethanol/water) at 80–100°C yields the target compound. Monitor reaction progress via TLC or LC-MS .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structure via:
- NMR : Compare ¹H/¹³C NMR peaks with computed spectra (e.g., using ChemDraw or ACD/Labs). Key signals include the acetyl group (δ ~2.6 ppm in ¹H, ~200 ppm in ¹³C) and aromatic protons (δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identify the ketone C=O stretch (~1675 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₃NO: 212.1075) .
Q. What safety precautions are essential during handling?
Methodological Answer:
- Use fume hoods and personal protective equipment (nitrile gloves, lab coat, safety goggles).
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- For spills, adsorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
Methodological Answer: Grow single crystals via slow evaporation (e.g., in ethanol/chloroform). Perform single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) and refine structures using SHELXL . Compare bond lengths/angles with computational models (DFT at B3LYP/6-311+G(d,p)). Discrepancies >0.05 Å may indicate polymorphism or solvent effects; repeat crystallization with alternative solvents (e.g., DMSO) .
Q. What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- Reaction Optimization : Vary catalyst loading (e.g., 5–10 mol% Pd) or temperature (60–120°C) to minimize undesired coupling byproducts.
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
- Kinetic Studies : Monitor intermediate formation via in-situ IR or LC-MS to identify side-reaction pathways .
Q. How can computational modeling predict biological activity?
Methodological Answer:
- Perform docking studies (AutoDock Vina) against target receptors (e.g., kinase enzymes) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G*).
- Calculate ADMET properties (SwissADME): LogP (~2.5) and topological polar surface area (~45 Ų) suggest moderate blood-brain barrier permeability. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .
Q. What analytical methods resolve spectral data contradictions between studies?
Methodological Answer:
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers) causing peak splitting.
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals unambiguously.
- Isotopic Labeling : Synthesize ¹³C-labeled acetyl group to confirm carbonyl assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
